Dihydro-2,4-dimethyl-3(2H)-thiophenone
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Overview
Description
Dihydro-2,4-dimethyl-3(2H)-thiophenone is an organic compound with the molecular formula C6H10OS. It is a sulfur-containing heterocycle, specifically a thiolane derivative. This compound is known for its distinctive odor and is often used in flavor and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydro-2,4-dimethyl-3(2H)-thiophenone can be synthesized through various methods. One common approach involves the reaction of methacrylic acid with 2-mercaptopropionic acid in the presence of a Lewis acid catalyst. This reaction typically occurs under mild conditions and yields the desired thiolane derivative .
Industrial Production Methods: In industrial settings, the production of this compound often involves a one-pot synthesis using methacrylic acid and 2-mercaptopropionic acid as raw materials. The reaction is catalyzed by a combination of Lewis acids and co-catalysts, such as carboxylates or sulfonates, to achieve high yields and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: Dihydro-2,4-dimethyl-3(2H)-thiophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols, leading to the formation of corresponding substituted products.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dihydro-2,4-dimethyl-3(2H)-thiophenone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound is studied for its role in odor perception and is used in olfactory research to understand how different compounds contribute to the sense of smell.
Medicine: While not directly used as a therapeutic agent, it serves as a precursor in the synthesis of pharmaceuticals and other biologically active compounds.
Industry: In the flavor and fragrance industry, this compound is used to create or enhance specific flavors and scents in food products and perfumes.
Mechanism of Action
The mechanism of action of Dihydro-2,4-dimethyl-3(2H)-thiophenone primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that leads to the perception of its characteristic odor. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling cascade.
Comparison with Similar Compounds
2,4-Dimethyl-1,3-dithiolane: Another sulfur-containing heterocycle with similar structural features but different chemical properties.
2,4-Dimethylthiophen-3-one: A thiophene derivative with a similar molecular framework but distinct reactivity and applications.
Uniqueness: Dihydro-2,4-dimethyl-3(2H)-thiophenone is unique due to its specific odor profile and its versatility in various chemical reactions. Its ability to participate in a wide range of synthetic transformations makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2,4-dimethylthiolan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c1-4-3-8-5(2)6(4)7/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMIEGBJQNRINM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336210 |
Source
|
Record name | 2,4-dimethylthiolan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106014-15-7 |
Source
|
Record name | 2,4-dimethylthiolan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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